4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone
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Overview
Description
4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzyl group, an ethoxy group, and a thiosemicarbazone moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde. This intermediate is then reacted with N-cyclohexylthiosemicarbazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde N-cyclohexylthiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-cyclohexylthiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde N-ethylthiosemicarbazone
Uniqueness
4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
CAS No. |
764667-70-1 |
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Molecular Formula |
C23H28ClN3O2S |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
1-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C23H28ClN3O2S/c1-2-28-22-14-18(15-25-27-23(30)26-20-6-4-3-5-7-20)10-13-21(22)29-16-17-8-11-19(24)12-9-17/h8-15,20H,2-7,16H2,1H3,(H2,26,27,30)/b25-15+ |
InChI Key |
LQPKZQRNFWFWJT-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)NC2CCCCC2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NC2CCCCC2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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